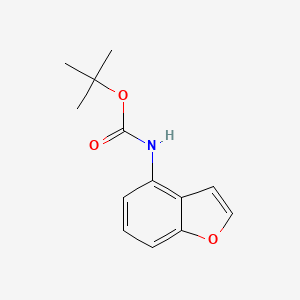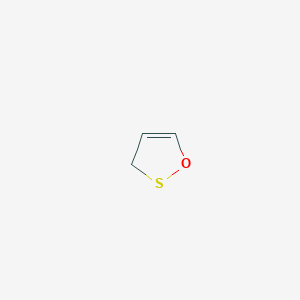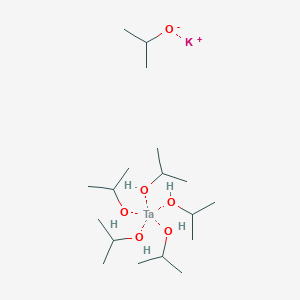
Chloroacetyl-L-norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroacetyl-L-norvaline is a synthetic amino acid derivative with the molecular formula C7H12ClNO3 It is a modified form of L-norvaline, where a chloroacetyl group is attached to the amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloroacetyl-L-norvaline typically involves the chloroacetylation of L-norvaline. One common method is to react L-norvaline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Chloroacetyl-L-norvaline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Hydrolysis: The compound can be hydrolyzed to produce L-norvaline and chloroacetic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or ethanol.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. Hydrochloric acid or sodium hydroxide are commonly used reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Various chloroacetyl derivatives depending on the nucleophile used.
Hydrolysis: L-norvaline and chloroacetic acid.
Oxidation and Reduction: Oxidized or reduced forms of this compound.
Aplicaciones Científicas De Investigación
Chloroacetyl-L-norvaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Chloroacetyl-L-norvaline involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it has been shown to inhibit the enzyme arginase, which plays a role in the urea cycle. By inhibiting arginase, this compound can reduce the production of harmful byproducts and improve neuronal health. This inhibition leads to reduced beta-amyloidosis and neuroinflammation, which are key features of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
L-Norvaline: The parent compound, which lacks the chloroacetyl group.
Chloroacetyl-DL-norvaline: A racemic mixture of the D and L forms.
Chloroacetyl-L-alanine: Another chloroacetylated amino acid.
Uniqueness
Chloroacetyl-L-norvaline is unique due to its specific structure, which allows it to interact with certain enzymes and proteins in ways that other similar compounds cannot. Its ability to inhibit arginase and reduce neuroinflammation makes it particularly interesting for research into neurodegenerative diseases .
Propiedades
Fórmula molecular |
C7H12ClNO3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
(2S)-2-[(2-chloroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
Clave InChI |
KWMCURFIQFSPEW-YFKPBYRVSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)O)NC(=O)CCl |
SMILES canónico |
CCCC(C(=O)O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


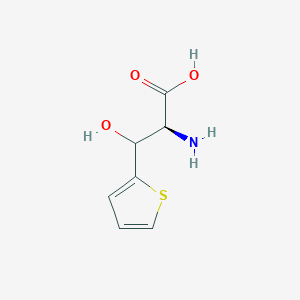
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)

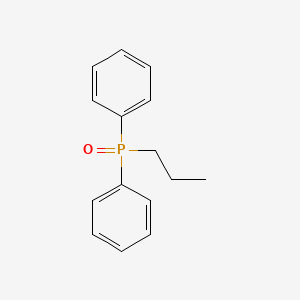
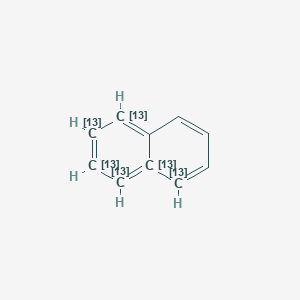
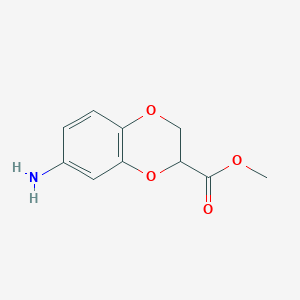
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
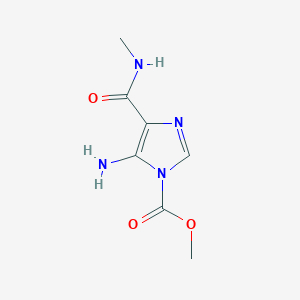

![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
